molecular formula C24H28N2O3 B12413455 Naftopidil-d3

Naftopidil-d3

Cat. No.: B12413455
M. Wt: 395.5 g/mol
InChI Key: HRRBJVNMSRJFHQ-FIBGUPNXSA-N
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Description

Naftopidil-d3 is a deuterated form of Naftopidil, a selective α1-adrenergic receptor antagonist. Naftopidil is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naftopidil-d3 involves the reaction of 1-naphthol with epichlorohydrin in the presence of an alkali to form an epoxide. This epoxide is then alkylated with a piperazine derivative to yield Naftopidil . The deuterated form, this compound, is synthesized by incorporating deuterium atoms into the molecular structure during the synthesis process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the industrial synthesis of this compound to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Naftopidil-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Naftopidil-d3 has a wide range of scientific research applications:

    Chemistry: Used to study the chemical properties and reactivity of Naftopidil.

    Biology: Employed in biological studies to understand its interaction with biological molecules.

    Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of Naftopidil in the body.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

Naftopidil-d3 exerts its effects by selectively blocking α1-adrenergic receptors. This action leads to the relaxation of smooth muscles in the prostate and bladder neck, improving urinary flow in patients with benign prostatic hyperplasia . The molecular targets include α1-adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.

Comparison with Similar Compounds

Similar Compounds

    Tamsulosin: Another α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.

    Silodosin: A selective α1-adrenergic receptor antagonist with similar therapeutic applications.

    Urapidil: An α1-adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia.

Uniqueness

Naftopidil-d3 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and distribution, making it a valuable tool in scientific research.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

395.5 g/mol

IUPAC Name

1-naphthalen-1-yloxy-3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/i1D3

InChI Key

HRRBJVNMSRJFHQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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